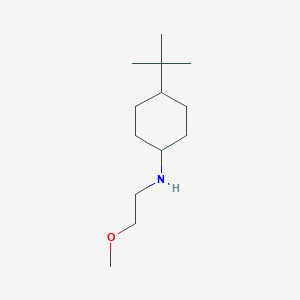

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine

CAS No.: 416864-62-5

Cat. No.: VC2791582

Molecular Formula: C13H27NO

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 416864-62-5 |

|---|---|

| Molecular Formula | C13H27NO |

| Molecular Weight | 213.36 g/mol |

| IUPAC Name | 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine |

| Standard InChI | InChI=1S/C13H27NO/c1-13(2,3)11-5-7-12(8-6-11)14-9-10-15-4/h11-12,14H,5-10H2,1-4H3 |

| Standard InChI Key | YLEFPHWVKPXBSN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCC(CC1)NCCOC |

| Canonical SMILES | CC(C)(C)C1CCC(CC1)NCCOC |

Introduction

Chemical Identity and Structural Characteristics

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine is an organic compound with a molecular formula of C13H27NO and a molecular weight of 213.36 g/mol . This compound is registered in chemical databases with the CAS number 416864-62-5 and PubChem CID 40422739 . The structure of this compound features a cyclohexane ring as its core framework, which is substituted at specific positions with functional groups that define its chemical properties and behavior.

Structural Components

The molecular structure of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine consists of several key components:

-

A cyclohexane ring serving as the core structure

-

A tert-butyl group (C(CH3)3) attached at the 4-position of the cyclohexane ring

-

A secondary amine (NH) at the 1-position of the cyclohexane ring

-

A 2-methoxyethyl group (CH2CH2OCH3) attached to the nitrogen atom

This structural arrangement creates a molecule with both hydrophobic regions (the cyclohexane ring and tert-butyl group) and polar functional groups (the amine and methoxy moieties), potentially giving it interesting solubility and binding properties.

Structural Representation

The chemical structure of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine can be represented in various formats. According to the PubChem database, the InChI representation is:

InChI=1S/C13H27NO/c1-13(2,3)11-5-7-12(8-6-11)14-9-10-15-4

This standardized representation allows for precise identification of the compound across different chemical databases and publications.

Physical and Chemical Properties

The physical and chemical properties of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine are influenced by its molecular structure, particularly the presence of both lipophilic and hydrophilic functional groups.

Basic Properties

Based on its structure and comparisons with similar compounds, 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine likely exhibits the following properties:

Chemical Reactivity

The chemical reactivity of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine would be primarily determined by its functional groups:

-

The secondary amine group can participate in typical amine reactions, including:

-

Nucleophilic substitution reactions

-

Acylation with acid chlorides or anhydrides

-

Formation of Schiff bases with aldehydes or ketones

-

-

The ether functionality in the methoxyethyl group is relatively stable but can undergo cleavage under strong acidic conditions.

-

The tert-butyl group provides steric hindrance and hydrophobicity, potentially affecting reaction rates and selectivity.

Structural Relationships with Similar Compounds

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine shares structural similarities with several related compounds, which helps in understanding its potential properties and applications.

Comparison with Related Compounds

The following table compares key structural features of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine with related compounds:

Structure-Activity Relationships

The structural variations among these related compounds can provide insights into potential structure-activity relationships:

-

The length and nature of the N-substituent (methyl vs. methoxyethyl vs. methylpropyl) likely affects:

-

Lipophilicity and membrane permeability

-

Binding affinity to potential biological targets

-

Metabolic stability

-

-

The presence of the tert-butyl group at the 4-position of the cyclohexane ring is a common feature that:

-

Provides conformational rigidity

-

Increases lipophilicity

-

May influence the stereochemical preferences of the cyclohexane ring

-

It is worth noting that while 2,5-Dimethoxy-4-tert-butylamphetamine (DOTB) also contains a tert-butyl group, its core structure and pharmacological properties are significantly different, as it belongs to the phenethylamine and amphetamine families .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume